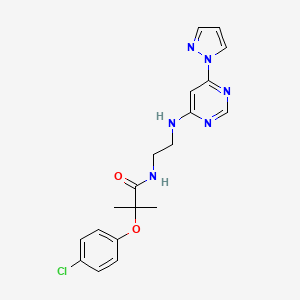

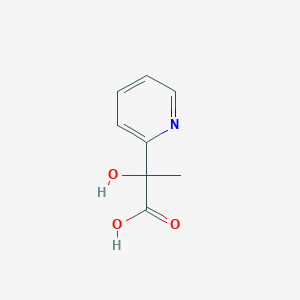

Ethyl 1,2,4-benzotriazine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Transformations Ethyl 1,2,4-benzotriazine-3-carboxylate and its derivatives are pivotal in various synthetic methodologies. For instance, ethyl 5,8-dichloro-1,2,4-benzotriazine-3-carboxylate was synthesized from ethyl 5,6,7,8-tetrahydro-1,2,4-benzotriazine-3-carboxylate and used for reverse electron-demand Diels-Alder reactions, leading to the production of ethyl 5,8-dichloroquinoline-2-carboxylate and other derivatives. This highlights the compound's role in complex chemical transformations (Sagi, Sato, Konno, & Tyamanaka, 1989).

Anticancer Research In the realm of anticancer research, derivatives of this compound, particularly 1,2,4-benzotriazine 1,4-dioxides, have been investigated for their potential as hypoxia-selective anticancer agents. Research has explored Stille coupling reactions in the synthesis of these compounds, emphasizing their significance in creating targeted therapies for cancer treatment (Pchalek & Hay, 2006).

Pharmacological Properties Exploring the pharmacological properties of this compound derivatives, research has delved into their potential as antimicrobial and non-steroidal anti-inflammatory agents. For example, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its Schiff bases have been examined for their biological activities, indicating the broad scope of applications in drug development (Narayana, Ashalatha, Raj, & Kumari, 2006).

DNA Interaction and Cleavage Significant research has been conducted on how these compounds interact with DNA, particularly in the context of anticancer properties. The compound 3-amino-1,2,4-benzotriazine 1,4-dioxide, a derivative, has been shown to cause DNA cleavage, which is crucial for its antitumor activity. This reveals the molecular mechanisms by which these compounds exert their therapeutic effects (Daniels & Gates, 1996).

Radical Formation and Antitumor Activity Further investigations into the antitumor mechanisms of this compound derivatives have focused on the formation of reactive radicals. Studies on the enzymatic reduction of these compounds and their analogues demonstrate their ability to form radicals that contribute to their hypoxia-selective cytotoxicity in cancer therapy (Shinde, Maroz, Hay, Patterson, Denny, & Anderson, 2010).

Antimicrobial and Antifungal Properties The antimicrobial and antifungal properties of this compound derivatives have also been a subject of interest. Research has shown that azetidinones derived from these compounds exhibit notable antimicrobial and antifungal activities, which could be valuable in developing new therapeutic agents (Toraskar, Kadam, & Kulkarni, 2009).

Eigenschaften

IUPAC Name |

ethyl 1,2,4-benzotriazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-2-15-10(14)9-11-7-5-3-4-6-8(7)12-13-9/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCHYYKHFUBNOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2624231.png)

![4-[(2,5-Dimethylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2624232.png)

![4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2624233.png)

![N-[1-(2,3-dimethoxyphenyl)but-3-en-1-yl]aniline](/img/structure/B2624235.png)

![1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2624238.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2624242.png)

![2-[1-(Hydroxymethyl)cyclobutyl]ethanol](/img/structure/B2624246.png)

![3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid](/img/structure/B2624247.png)